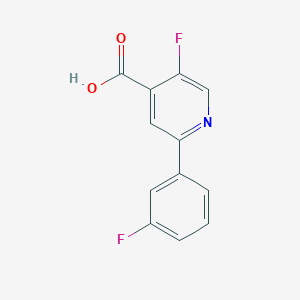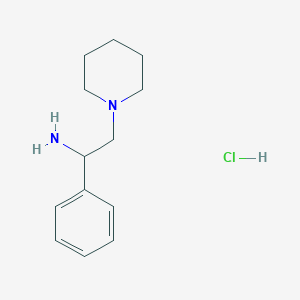
5-Fluoro-2-(3-fluorophenyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(3-fluorophenyl)isonicotinic acid is a fluorinated aromatic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a fluorine atom at the 5-position of the isonicotinic acid ring and a 3-fluorophenyl group at the 2-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-fluorophenyl)isonicotinic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3-fluorophenyl with an appropriate halogenated isonicotinic acid precursor. The reaction is catalyzed by a palladium catalyst and requires a base, such as potassium carbonate, and a suitable solvent, like toluene or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5-Fluoro-2-(3-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-fluoro-2-(3-fluorophenyl)isonicotinamide.
Reduction: Reduction reactions can lead to the formation of 5-fluoro-2-(3-fluorophenyl)isonicotinyl alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the isonicotinic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: 5-Fluoro-2-(3-fluorophenyl)isonicotinamide
Reduction: 5-Fluoro-2-(3-fluorophenyl)isonicotinyl alcohol
Substitution: Various substituted isonicotinic acid derivatives
科学的研究の応用
5-Fluoro-2-(3-fluorophenyl)isonicotinic acid has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study the biological activity of fluorinated molecules, particularly in drug discovery.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
5-Fluoro-2-(3-fluorophenyl)isonicotinic acid is similar to other fluorinated isonicotinic acids, such as 5-fluoro-2-(2-fluorophenyl)isonicotinic acid and 5-fluoro-2-(4-fluorophenyl)isonicotinic acid. its unique substitution pattern at the 3-position of the phenyl ring sets it apart, potentially leading to different biological activities and chemical properties.
類似化合物との比較
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid
5-Fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
This comprehensive overview highlights the significance of 5-Fluoro-2-(3-fluorophenyl)isonicotinic acid in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
5-fluoro-2-(3-fluorophenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(4-8)11-5-9(12(16)17)10(14)6-15-11/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKRTLNINKLCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine](/img/structure/B7838425.png)
![4-[(6-Bromoquinazolin-4-yl)amino]benzamide;hydrochloride](/img/structure/B7838427.png)





![[1,1'-Biphenyl]-4-methanol, 2'-fluoro-3-(trifluoromethyl)-](/img/structure/B7838472.png)
![3-Amino-2'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7838486.png)
![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7838488.png)
![5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B7838497.png)

